benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid

Description

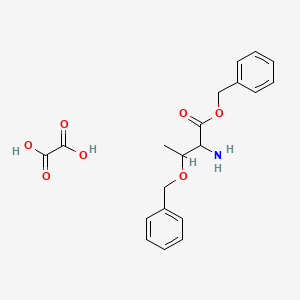

Benzyl 2-Amino-3-Phenylmethoxybutanoate This compound is a benzyl ester derivative of a substituted butanoic acid, featuring an amino group (-NH₂) at the C2 position and a phenylmethoxy (-OCH₂C₆H₅) group at the C3 position. Such esters are typically synthesized via catalytic esterification or transesterification reactions.

Oxalic Acid (H₂C₂O₄) Oxalic acid is the simplest dicarboxylic acid, widely occurring in nature and utilized in industrial processes such as metal cleaning, dye synthesis, and catalysis . It is biosynthesized by microorganisms like Aspergillus niger under optimized pH conditions (e.g., pH 6 yields 64.3 g/dm³ oxalic acid with 58.6% selectivity) . Its acidity (pKa₁ = 1.25, pKa₂ = 4.14) is stronger than monocarboxylic acids like acetic acid (pKa = 4.76), enabling diverse reactivity in esterification and chelation .

Properties

IUPAC Name |

benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAVXHHGVJCFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Properties

| Property | Details |

|---|---|

| Chemical Name | Benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid |

| CAS Number | 15260-11-4 |

| Molecular Formula | C20H23NO7 · C2H2O4 |

| Molecular Weight | 389.4 g/mol |

| Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

| IUPAC InChIKey | IIAVXHHGVJCFKI-SQQLFYIASA-N |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 9 |

| Exact Mass | 389.14745207 Da |

These data confirm the compound’s identity as a benzyl ester of a chiral amino alcohol derivative complexed with oxalic acid.

Preparation Methods of Benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Preparation of the benzyl 2-amino-3-(benzyloxy)butanoate intermediate via esterification and protection of functional groups.

- Formation of the oxalate salt by reaction with oxalic acid to improve stability and crystallinity.

Stepwise Preparation

Step 1: Synthesis of Benzyl 2-amino-3-(benzyloxy)butanoate

- Starting from the corresponding amino acid (e.g., threonine), the hydroxyl group at the 3-position is protected by benzylation to form the benzyloxy moiety.

- The carboxyl group is esterified with benzyl alcohol or benzyl bromide under basic conditions to yield the benzyl ester.

- Typical reagents include potassium carbonate as a base and lithium bis(trimethylsilyl)amide for deprotonation steps.

- The reaction is generally carried out in methanol or other polar solvents, sometimes under reflux conditions to ensure completion.

Step 2: Formation of the Oxalate Salt

- The free base benzyl 2-amino-3-(benzyloxy)butanoate is dissolved in an appropriate solvent such as methanol.

- Oxalic acid is added in stoichiometric amounts to form the oxalate salt.

- The salt formation is often confirmed by precipitation or crystallization.

- The resulting this compound salt exhibits enhanced solubility and stability, suitable for storage and further applications.

Detailed Preparation Table

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Amino acid (threonine), benzyl bromide, K2CO3 | Benzylation of hydroxyl group and esterification of carboxyl group to form benzyl ester | Use dry methanol, stir under reflux |

| 2 | Lithium bis(trimethylsilyl)amide (LiHMDS) | Deprotonation to facilitate substitution reactions | Handle under inert atmosphere |

| 3 | Methanolic HCl or oxalic acid | Salt formation by addition of oxalic acid to benzyl ester intermediate | Crystallization to purify the oxalate salt |

Research Findings and Applications

- The compound is used primarily as a chiral building block or ligand in pharmaceutical synthesis, especially in the development of NMDA receptor modulators and other biologically active molecules.

- Its oxalate salt form improves handling and solubility, facilitating its use in biochemical assays and drug formulation research.

- Analytical techniques such as preparative HPLC are employed for purification and quality control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Benzyl halides.

Scientific Research Applications

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid is a chiral compound with a structure comprising a benzyl group, an amino group, and a benzyloxy group linked to a butanoate backbone, with oxalic acid serving as a counterion. It has a molecular formula of C20H23NO7 and a molecular weight of approximately 389.4 g/mol. This compound, part of the amino acid derivative family, is applicable in medicinal chemistry, biochemistry, and materials science because of its structural properties and reactivity.

Applications

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid and its derivatives have a range of applications, including roles in pharmaceuticals, cosmetic product development, and various biological activities .

Pharmaceuticals

- It serves as an intermediate in synthesizing bioactive compounds and drugs.

- The compound can form pharmaceutically acceptable salts with various amino acids, expanding its use in drug development .

Cosmetics

Experimental Design Techniques*: These techniques can optimize the formulation development process, which is essential for creating stable, safe, and effective cosmetic products .

Raw Materials*: Identification and quantification of the influence of raw materials, as well as the interaction between them .

Biological Activities

- The compound exhibits biological activities, making it a candidate for pharmacological investigations.

- (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with potential in various biological applications, including chemistry, biology, and medicine. Its unique structure, characterized by a benzyl group, an amino group, and a benzyloxy group, allows it to interact with biological systems in diverse ways. The presence of the amino and benzyloxy groups enables the compound to potentially act as an inhibitor or modulator in biochemical pathways.

Biological Activities

**(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by a benzyl group, an amino group, and a benzyloxy group, allows it to interact with biological systems in diverse ways.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Studies have explored the antimicrobial potential, with some derivatives showing promising results against various microbial strains. |

| Cytotoxicity | In vitro tests have demonstrated that certain modifications to the benzyl and amino groups can significantly increase cytotoxicity against human cancer cell lines. For instance, compounds with longer alkoxy chains demonstrated enhanced activity compared to their shorter counterparts. |

| Pharmacological Potential | The compound's ability to interact with biological targets makes it a candidate for pharmacological investigations. Its potential as an inhibitor or modulator in biochemical pathways is being explored. |

Case Studies

Antileishmanial Activity

A recent study evaluated the activity of several derivatives against Leishmania species. Compounds similar to this compound exhibited IC50 values lower than those of traditional treatments like amphotericin B, highlighting their potential as effective antileishmanial agents.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| NV8 | 1.26 | 18 |

| AmB | 1.54 | 10 |

Cytotoxicity in Cancer Cell Lines

In vitro tests showed that certain modifications to the benzyl and amino groups significantly increased cytotoxicity against human cancer cell lines. For instance, compounds with longer alkoxy chains demonstrated enhanced activity compared to their shorter counterparts.

| Compound Variant | IC50 (µM) |

|---|---|

| Alkoxy C4 | 5.0 |

| Alkoxy C6 | 1.8 |

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison of Oxalic Acid with Other Carboxylic Acids

Key Findings :

- Oxalic acid’s dual carboxylic groups enable higher acidity and chelation efficiency compared to monocarboxylic acids like acetic acid .

- In biosynthesis, pH 6 optimizes oxalic acid yield (64.3 g/dm³) in A. niger cultures, outperforming citric acid production under similar conditions .

Comparison of Benzyl 2-Amino-3-Phenylmethoxybutanoate with Other Benzyl Esters

Key Findings :

- Catalytic Efficiency : NbCl₅ (1.50 mmol) achieves 89.48% dibenzyl oxalate yield in 1 hour, while catalyst reusability reduces efficiency (Table 5, ).

- Substituent Effects: The amino group in benzyl 2-amino-3-phenylmethoxybutanoate may increase solubility in polar solvents compared to non-polar esters like benzyl benzoate.

Comparative Reactivity in Catalytic Systems

- Oxalic Acid in Catalysis: Enhances Cr(VI) reduction in photocatalysis when paired with benzyl alcohol as a hole scavenger . Sulfuric acid and catalyst dosage synergistically improve oxalic acid yield in V–Mo-MCM-41 nanocatalysts (Fig. 8c, ).

Benzyl Esters in Synthesis :

- Benzyl alcohol derivatives exhibit competing reactivity in esterification (e.g., dibenzyl ether formation at higher NbCl₅ concentrations) .

Biological Activity

Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid is a compound that has garnered interest due to its potential biological activities. This article focuses on the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group, an amino group, and a methoxybutanoate structure, combined with oxalic acid. This unique structure may contribute to its biological activity and therapeutic potential.

The biological activity of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and oxidative stress.

- Cellular Protection : Research indicates that derivatives of related compounds exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting that benzyl 2-amino-3-phenylmethoxybutanoate may have similar protective roles .

Pharmacological Effects

The pharmacological effects observed in studies include:

- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative damage in cells.

- Cytoprotective Effects : Similar compounds have demonstrated the ability to protect cells from apoptosis induced by stressors, indicating potential therapeutic applications in conditions like diabetes .

Acute Renal Failure and Oxalic Acid Poisoning

A significant case study highlights the dangers associated with oxalic acid ingestion. A 32-year-old female ingested oxalic acid, leading to acute renal failure characterized by metabolic acidosis and acute tubular damage. This case illustrates the need for caution regarding compounds containing oxalic acid, including benzyl 2-amino-3-phenylmethoxybutanoate .

| Parameter | Value |

|---|---|

| Age | 32 years |

| Symptoms | Abdominal pain, vomiting |

| Initial Treatment | Volume resuscitation |

| Renal Function Post-Dialysis | Returned to normal by Day 14 |

| Follow-up Serum Creatinine Level | Normal at Day 28 |

Structure-Activity Relationship (SAR) Studies

Recent studies have explored the structure-activity relationship of similar compounds to identify key features that enhance biological activity. For instance, modifications to the benzamide scaffold resulted in derivatives with improved β-cell protective activity against ER stress, achieving maximal activity at low concentrations (EC50 values around ) .

Comparative Analysis

A comparative analysis of related compounds shows that structural modifications can significantly influence biological activity.

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid | TBD | TBD |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analog | 100 | 0.1 ± 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.